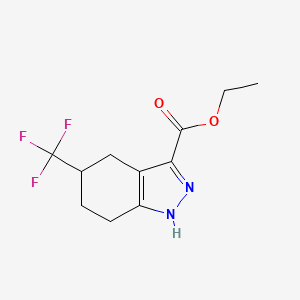

Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethyl iodide (CF3I) under specific reaction conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOMe) in methanol for ester hydrolysis.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:

Pharmaceutical Research: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

Medicinal Chemistry: Serves as a lead compound for the development of new therapeutic agents.

Industrial Applications: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The indazole core can interact with various biological targets, including kinases and G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Fluoxetine: An antidepressant with a trifluoromethyl group.

Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group.

Sorafenib: A kinase inhibitor used in cancer therapy.

Uniqueness

Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific indazole core combined with the trifluoromethyl group, which imparts enhanced stability and biological activity. This combination makes it a valuable scaffold for drug development and other scientific research applications .

Biological Activity

Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 2060587-75-7) is a compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H13F3N2O2. The structure features a trifluoromethyl group which significantly influences its biological activity. The presence of this group can enhance the lipophilicity and metabolic stability of the compound.

Structural Formula

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines. For instance:

- Inhibition of Kinases : Indazole derivatives have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Specific derivatives have demonstrated IC50 values in the nanomolar range against FGFR1 and FGFR2 .

- Antiproliferative Effects : The compound exhibited significant antiproliferative activity against various cancer cell lines such as SNU16 and KG1 with IC50 values indicating strong efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells. The trifluoromethyl group enhances binding affinity to target proteins involved in cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

Studies on SAR have indicated that modifications at different positions on the indazole scaffold can lead to enhanced biological activities. For example:

- Substituent Effects : Variations in substituents at the 4 and 6 positions significantly affect the compound's potency against specific targets such as kinases and other enzymes involved in cancer progression .

Table of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value (nM) | Reference |

|---|---|---|---|

| FGFR1 Inhibition | Various Cancer Cell Lines | < 69.1 | |

| Antiproliferative Activity | SNU16 | 77.4 ± 6.2 | |

| Selective Kinase Inhibition | EGFR T790M | 5.3 |

Notable Research Findings

- Antitumor Activity : In vivo studies have shown that derivatives of this compound exhibit significant antitumor activity without substantial toxicity .

- Pharmacological Characterization : A comprehensive pharmacological evaluation indicated that certain derivatives possess dual mechanisms of action against multiple targets involved in oncogenesis .

Properties

Molecular Formula |

C11H13F3N2O2 |

|---|---|

Molecular Weight |

262.23 g/mol |

IUPAC Name |

ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |

InChI |

InChI=1S/C11H13F3N2O2/c1-2-18-10(17)9-7-5-6(11(12,13)14)3-4-8(7)15-16-9/h6H,2-5H2,1H3,(H,15,16) |

InChI Key |

ZAVDKGTYMKQQPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CC(CC2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.